2-benzyloxybenzylamine hydrochloride

Descripción

BenchChem offers high-quality 2-benzyloxybenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzyloxybenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

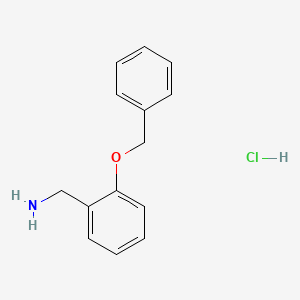

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBRTIIDPUUXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76813-80-4 | |

| Record name | [2-(benzyloxy)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-benzyloxybenzylamine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyloxybenzylamine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2-benzyloxybenzylamine hydrochloride. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Significance

2-Benzyloxybenzylamine hydrochloride is a primary amine derivative featuring a benzyl ether protective group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry. The primary amine serves as a key nucleophile or a point for further functionalization, while the benzyloxy group offers a stable yet readily cleavable protecting group for the phenolic hydroxyl. Understanding its synthesis and possessing a robust characterization data set are crucial for its effective utilization in research and development.

This document provides a detailed protocol for its preparation via a standard reductive amination pathway, followed by a thorough guide to its structural and purity confirmation using modern analytical techniques.

Synthesis via Reductive Amination

The synthesis of 2-benzyloxybenzylamine is most effectively achieved through the reductive amination of 2-benzyloxybenzaldehyde. This widely used method involves the initial formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2] The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Underlying Mechanism

Reductive amination is a cornerstone of amine synthesis due to its efficiency and control, avoiding the over-alkylation issues often seen with direct alkylation methods.[1] The process occurs in two main stages:

-

Imine Formation: 2-Benzyloxybenzaldehyde reacts with ammonia (or an ammonia equivalent) in a condensation reaction to form a Schiff base, also known as an imine. This reaction is typically reversible and may be acid-catalyzed.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a carbon-nitrogen single bond (C-N), yielding the primary amine. A key aspect of this "direct" reductive amination is the choice of a reducing agent that is mild enough not to significantly reduce the starting aldehyde but potent enough to reduce the formed imine.[3] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for this purpose.[1][3]

Experimental Protocol: Synthesis

This protocol outlines the synthesis of 2-benzyloxybenzylamine hydrochloride from 2-benzyloxybenzaldehyde.

Materials and Reagents:

-

2-Benzyloxybenzaldehyde

-

Ammonium acetate (or aqueous ammonia)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl, e.g., 2M solution in diethyl ether or concentrated HCl)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzyloxybenzaldehyde (1 equivalent) in methanol.

-

Amine Source Addition: Add ammonium acetate (approx. 5-10 equivalents) to the solution. The large excess drives the equilibrium towards imine formation.

-

Initiation of Reduction: Stir the mixture at room temperature for approximately 30-60 minutes to allow for imine formation.

-

Reducing Agent Addition: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 1.5-2.0 equivalents) portion-wise. Caution: NaBH₃CN is toxic and can release hydrogen cyanide upon contact with strong acid. Handle in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzyloxybenzylamine free base as an oil.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or DCM.

-

Slowly add a 2M solution of HCl in diethyl ether (approx. 1.1 equivalents) dropwise with stirring.[4] Alternatively, bubble HCl gas through the solution or add a slight excess of concentrated aqueous HCl.

-

A white precipitate of 2-benzyloxybenzylamine hydrochloride will form.

-

-

Purification:

-

Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/ether or methanol/ether) to obtain the pure product as pearly-white needles or a crystalline powder.[4][5]

-

Dry the purified product under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-benzyloxybenzylamine hydrochloride.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-benzyloxybenzylamine hydrochloride. The following analytical techniques are standard for this purpose.[6]

Physicochemical Properties

| Property | Expected Observation |

| Appearance | White to off-white crystalline powder or crystals.[7] |

| Melting Point | A sharp melting point is indicative of high purity. The exact value should be determined experimentally. For comparison, benzylamine hydrochloride melts at 259-264°C.[7] |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.[6]

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

-

¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for each type of proton in the molecule. The ammonium protons (-NH₃⁺) may appear as a broad singlet and can exchange with D₂O.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅-CH₂) | ~7.30 - 7.50 | Multiplet | 5H |

| Aromatic (ortho-substituted) | ~7.00 - 7.60 | Multiplet | 4H |

| Benzylic (-O-CH₂ -Ph) | ~5.15 | Singlet | 2H |

| Benzylic (-CH₂ -NH₃⁺) | ~4.10 | Singlet | 2H |

| Ammonium (-NH₃ ⁺) | ~8.50 - 9.00 (in DMSO-d₆) | Broad Singlet | 3H |

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~156 |

| Aromatic (C-H & C-C) | ~120 - 140 |

| Benzylic (-O-C H₂-Ph) | ~70 |

| Benzylic (-C H₂-NH₃⁺) | ~40 |

3.2.2 Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a KBr pellet.[8]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Ammonium (N-H) | N-H Stretch | 3200 - 2800 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ether (C-O-C) | C-O Stretch (Aryl-Alkyl) | 1250 - 1200 (asymmetric) |

3.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed on the free base.

-

Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺.

-

Calculation for C₁₄H₁₅NO (Free Base):

-

(14 x 12.011) + (15 x 1.008) + (1 x 14.007) + (1 x 15.999) = 213.28 g/mol

-

-

Expected m/z: A prominent peak at approximately m/z = 214.3 corresponding to [C₁₄H₁₆NO]⁺.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with additives like formic acid or TFA) is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress and assessing the purity of column fractions during purification.[9]

Chemical Structure Diagram

Caption: Structure of 2-benzyloxybenzylamine hydrochloride.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 2-benzyloxybenzylamine hydrochloride via reductive amination. The provided experimental protocol, coupled with a comprehensive characterization workflow, offers a self-validating system for producing and confirming this valuable chemical intermediate. By understanding the causality behind experimental choices and adhering to rigorous analytical confirmation, researchers can confidently prepare high-purity 2-benzyloxybenzylamine hydrochloride for applications in pharmaceutical development and advanced organic synthesis.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

- Google Patents. (n.d.). CN1488625A - A kind of method of synthesizing benzyloxyamine hydrochloride.

-

Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

-

Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

-

Vacogne, C. D., & Schlaad, H. (n.d.). Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. [Link]

-

BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

-

PMC. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). [Link]

-

NIST. (n.d.). Benzylamine hydrochloride - NIST WebBook. [Link]

-

MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

-

SciSpace. (n.d.). Isolation and chemical characterization of 2-hydroxybenzoylglycine as a drug binding inhibitor in uremia. [Link]

- Google Patents. (n.d.). CN101962367A - Method for purifying bendamustine hydrochloride.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ias.ac.in [ias.ac.in]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. pure.mpg.de [pure.mpg.de]

- 5. CN101962367A - Method for purifying bendamustine hydrochloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzylamine hydrochloride, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Benzylamine hydrochloride [webbook.nist.gov]

- 9. scispace.com [scispace.com]

2-benzyloxybenzylamine hydrochloride CAS number lookup

An In-depth Technical Guide to 2-Benzyloxybenzylamine Hydrochloride

Introduction and Strategic Importance

2-Benzyloxybenzylamine, and its hydrochloride salt, represent a pivotal structural motif in modern medicinal chemistry and drug development. While not a therapeutic agent itself, its unique conformation—a benzylamine core ortho-substituted with a benzyloxy group—renders it a highly valuable building block for synthesizing complex molecular architectures. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and purification processes in a laboratory setting.

This guide provides a comprehensive technical overview of 2-benzyloxybenzylamine hydrochloride, including its identification, physicochemical properties, a detailed synthesis protocol with mechanistic insights, key applications in drug discovery, and essential safety and handling information. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis and evaluation of novel chemical entities.

Compound Identification and Physicochemical Properties

A clear identification of the target compound is critical. The Chemical Abstracts Service (CAS) number for the free base form, (2-(benzyloxy)phenyl)methanamine, is well-established. The hydrochloride salt is derived from this parent compound.

-

Compound Name: 2-Benzyloxybenzylamine Hydrochloride

-

Synonyms: [2-(Benzyloxy)phenyl]methanamine hydrochloride, (2-Phenylmethoxyphenyl)methanamine hydrochloride

-

Parent Free Base: (2-(Benzyloxy)phenyl)methanamine[1]

-

CAS Number (Free Base): 108289-24-3[1]

-

Molecular Formula (HCl Salt): C₁₄H₁₆ClNO

-

Molecular Weight (HCl Salt): 249.74 g/mol

The physicochemical properties of the parent compound are summarized below. The hydrochloride salt is typically a crystalline solid with increased water solubility compared to the free base, which is a liquid.

| Property | Value | Source |

| Molecular Formula (Free Base) | C₁₄H₁₅NO | PubChem[1] |

| Molecular Weight (Free Base) | 213.27 g/mol | PubChem[1] |

| Physical Form (Free Base) | Liquid | Sigma-Aldrich |

| Purity (Typical) | ≥95% | Sigma-Aldrich |

| Storage Temperature | Ambient | Sigma-Aldrich |

Visualizing the Molecular Structure

A clear representation of the molecule is essential for understanding its steric and electronic properties, which dictate its reactivity and utility as a synthetic intermediate.

Caption: Structure of 2-Benzyloxybenzylamine Hydrochloride.

Synthesis Protocol and Mechanistic Rationale

The most direct and efficient synthesis of 2-benzyloxybenzylamine involves the reduction of the corresponding nitrile, 2-benzyloxybenzonitrile. This transformation is reliably achieved using a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄). The subsequent step involves the conversion of the resulting primary amine to its hydrochloride salt, which often aids in purification by crystallization.

Part 1: Reduction of 2-Benzyloxybenzonitrile

This protocol is adapted from established procedures for nitrile reduction.[2]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen) is charged with a solution of Lithium Aluminum Hydride (LiAlH₄, 3.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon addition of the substrate.

-

Substrate Addition: A solution of 2-benzyloxybenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching (CAUTION: Highly Exothermic): The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid, which is easier to filter.

-

Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are then dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude (2-(benzyloxy)phenyl)methanamine (the free base) as an oil.

Causality and Expertise:

-

Choice of Reducing Agent: LiAlH₄ is used because it is a potent reducing agent capable of converting nitriles to primary amines.[3][4] Milder reagents like sodium borohydride are generally ineffective for this transformation.

-

Inert Atmosphere: LiAlH₄ reacts violently with water and atmospheric moisture.[5][6] An inert atmosphere is crucial for safety and to prevent the decomposition of the reagent.

-

Controlled Addition and Cooling: The reaction is highly exothermic. Slow, controlled addition at 0 °C prevents a dangerous temperature runaway and minimizes side reactions.

-

Fieser Workup: This specific quenching procedure is a field-proven method to manage the reactive aluminum hydride species and convert the aluminum byproducts into an easily filterable solid, simplifying the product isolation.

Part 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction to form the ammonium salt.

Experimental Protocol:

-

Dissolution: The crude 2-benzyloxybenzylamine free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl) is added dropwise to the stirred amine solution.

-

Precipitation: The 2-benzyloxybenzylamine hydrochloride will typically precipitate as a white or off-white solid.

-

Isolation: The solid is collected by vacuum filtration, washed with a small amount of the cold solvent (e.g., diethyl ether) to remove any soluble impurities, and then dried under vacuum.

-

Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Self-Validating System: The formation of a crystalline precipitate upon acidification is a strong indicator of successful salt formation. The purity can be readily confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR), which will show characteristic shifts upon protonation of the amine.

Caption: Synthesis workflow for 2-benzyloxybenzylamine HCl.

Applications in Drug Development

The primary value of 2-benzyloxybenzylamine hydrochloride lies in its role as a sophisticated scaffold for the synthesis of targeted therapeutics. Its derivatives have shown significant promise as enzyme inhibitors.

Inhibition of CARM1 for Cancer Therapy

A recent study highlights the strategic importance of the (2-(benzyloxy)phenyl)methanamine scaffold.[7] Researchers developed a series of derivatives based on this core structure to target Coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme that has emerged as a promising therapeutic target for various cancers, including melanoma.

-

Mechanism of Action: CARM1 is an enzyme that methylates proteins, a process that can drive cancer cell growth and survival. By inhibiting CARM1, the signaling pathways that promote cancer are disrupted.

-

Lead Compound: A derivative, designated compound 17e in the study, demonstrated remarkable potency and selectivity for CARM1 with an IC₅₀ value of 2 ± 1 nM.[7]

-

In-Vivo Efficacy: This lead compound also showed significant antiproliferative effects against melanoma cell lines and displayed good antitumor efficacy in a melanoma xenograft model in animals.[7]

This research authoritatively grounds the (2-(benzyloxy)phenyl)methanamine core as a "privileged scaffold" for the development of next-generation epigenetic cancer therapies targeting protein arginine methyltransferases.

Caption: Role as a scaffold for CARM1 inhibitors.

Safety and Handling

As with any active chemical reagent, proper handling of 2-benzyloxybenzylamine and its hydrochloride salt is paramount. The safety information is based on the data available for the free base.

| Hazard Type | GHS Classification and Statements |

| Acute Toxicity | H302: Harmful if swallowed.H332: Harmful if inhaled. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory | H335: May cause respiratory irritation. |

Source: Sigma-Aldrich

Handling Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust (for the HCl salt).

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

References

-

Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry, 2024. [Link]

-

(2-(Benzyloxy)phenyl)methanamine. PubChem, National Center for Biotechnology Information. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Preparation of Amines. Chemistry LibreTexts. [Link]

-

Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Topical Treatment of Atopic Dermatitis. ACS Omega, 2023. [Link]

-

Preparation of Amines. Lumen Learning - Organic Chemistry II. [Link]

-

Leah4sci: LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

-

Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [Link]

- The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

Making amines. Chemguide. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies. [Link]

-

Decarboxylative Benzylation and Arylation of Nitriles. The Royal Society of Chemistry. [Link]

-

Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. [Link]

-

Lithium aluminium hydride. Wikipedia. [Link]

-

Preparation of Amines. CK-12 Foundation. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

Sources

- 1. (2-(Benzyloxy)phenyl)methanamine | C14H15NO | CID 13754432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 2-Benzyloxybenzylamine Hydrochloride: A Spectroscopic Guide

This technical guide provides an in-depth analysis of the expected spectral data for 2-benzyloxybenzylamine hydrochloride, a compound of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific salt, this document leverages established spectroscopic principles and comparative data from analogous structures to present a comprehensive and predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The formation of the hydrochloride salt from 2-benzyloxybenzylamine introduces distinct changes in the chemical environment of nearby protons and carbons, which are reflected in their respective NMR spectra.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Dissolution: Accurately weigh 5-10 mg of 2-benzyloxybenzylamine hydrochloride.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), which are effective at solubilizing polar amine salts. The choice of solvent is critical to avoid exchange of the acidic N-H protons and to ensure sample solubility.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS) at 0 ppm, to the solution for accurate chemical shift referencing.

-

Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Employ a 90° pulse angle.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Utilize proton decoupling to simplify the spectrum, rendering each unique carbon as a singlet.

-

Employ a 30-45° pulse angle to shorten the necessary relaxation delay.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for 2-benzyloxybenzylamine hydrochloride. These predictions are based on the analysis of its structural components and comparison with related molecules.[2][3]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | broad s | 3H | -NH₃⁺ |

| ~7.5-7.3 | m | 9H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~5.2 | s | 2H | -O-CH₂-Ph |

| ~4.1 | s | 2H | Ar-CH₂-N |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | Ar-C-O |

| ~137 | Ar-C (quaternary) |

| ~131 | Ar-CH |

| ~129 | Ar-CH |

| ~128.5 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-C (quaternary) |

| ~121 | Ar-CH |

| ~113 | Ar-CH |

| ~70 | -O-CH₂-Ph |

| ~40 | Ar-CH₂-N |

Interpretation of NMR Spectra

The protonation of the primary amine to form the ammonium salt (-NH₃⁺) is the most significant structural change. In the ¹H NMR spectrum, the three protons on the nitrogen will give rise to a broad singlet around 8.4 ppm. This broadness is due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus. The addition of a drop of D₂O to the NMR tube would cause these protons to exchange with deuterium, leading to the disappearance of this signal, which is a key diagnostic test for labile protons.[1][4]

The benzylic protons adjacent to the newly formed ammonium group (Ar-CH₂-N) are expected to be deshielded and shift downfield to approximately 4.1 ppm, compared to the free amine, due to the electron-withdrawing inductive effect of the positive charge on the nitrogen. Similarly, the corresponding carbon atom in the ¹³C NMR spectrum will also experience a downfield shift.[1][4] The protons of the benzyloxy group's methylene (-O-CH₂-Ph) will appear as a sharp singlet around 5.2 ppm. The aromatic protons will exhibit a complex multiplet pattern between 7.1 and 7.5 ppm.

Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elucidating the structure through fragmentation patterns. For amine hydrochloride salts, the analysis is typically performed on the free amine.

Experimental Protocol: Mass Spectrometry

Sample Preparation and Introduction:

-

Dissolution: Dissolve a small amount of the sample in a suitable solvent such as methanol or a mixture of acetonitrile and water.

-

Ionization: Electrospray ionization (ESI) is a common and suitable technique for polar molecules like amines. The sample solution is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). [5]In ESI-MS, the hydrochloride salt will typically be observed as the protonated free amine, [M+H]⁺, where M is the free amine.

Data Acquisition:

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-

Mode: Acquire the spectrum in positive ion mode.

-

Mass Range: Scan a mass range that includes the expected molecular ion of the free amine (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the precursor ion (the protonated molecular ion) using collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-benzyloxybenzylamine (the free base) is 213.28 g/mol . In ESI-MS, the most prominent ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 214.29.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

| m/z | Proposed Fragment Ion |

| 214.29 | [C₁₄H₁₅NO + H]⁺ (Protonated Molecular Ion) |

| 108.08 | [C₇H₁₀N]⁺ (from cleavage of the ether bond) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion from cleavage of the C-O bond) |

Interpretation of the Mass Spectrum

The fragmentation of the protonated 2-benzyloxybenzylamine is expected to be dominated by cleavage of the benzylic ether bond. The most characteristic fragmentation pathway involves the cleavage of the C-O bond of the ether, leading to the formation of the highly stable tropylium ion at m/z 91. [6]Another significant fragmentation would be the cleavage of the ether bond to produce the protonated 2-aminobenzyl fragment at m/z 108. The observation of these key fragment ions provides strong evidence for the structure of the parent molecule.

Caption: Predicted major fragmentation pathways for protonated 2-benzyloxybenzylamine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-benzyloxybenzylamine hydrochloride. By understanding the characteristic spectral features of the ammonium salt, the benzyloxy group, and the disubstituted aromatic ring, researchers can confidently identify and characterize this compound. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and data analysis in the fields of chemical synthesis and drug discovery.

References

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Caballero, J. A., & Heintz, M. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

-

Chenon, B., & Sandorfy, C. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry. [Link]

-

Angell, C. L., & Sheppard, N. (2025, October 5). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. [Link]

-

Reddit. (2018, May 9). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?[Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Saba, S., et al. (2016). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1-6. [Link]

-

Purdue University. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC. [Link]

-

OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

-

ACS Publications. (2020, November 12). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Industrial & Engineering Chemistry Research. [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxybenzylamine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. [Link]

-

SpectraBase. (n.d.). 2-(Benzyloxy)naphthalene - Optional[13C NMR] - Spectrum. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

Emergence of the Benzyloxy-Benzylamine Scaffold in Medicinal Chemistry

An in-depth analysis of the existing scientific literature reveals that "2-benzyloxybenzylamine hydrochloride" is not a widely studied compound with a well-documented individual history of discovery and development. Instead, it belongs to a broader class of substituted benzyloxy-benzylamine compounds that have been investigated for their therapeutic potential. This guide will focus on the discovery and scientific exploration of this class of compounds, with specific reference to the 2-benzyloxybenzylamine scaffold where information is available.

The benzyloxy-benzylamine core structure has emerged as a versatile scaffold in drug discovery, primarily due to its ability to interact with various biological targets. Its development has been driven by the search for new therapeutic agents with improved efficacy and novel mechanisms of action.

A significant milestone in the exploration of this chemical class was the discovery of its potential as inhibitors of the Mycobacterium tuberculosis (Mtb) acetyltransferase Eis.[1] This enzyme is responsible for conferring resistance to the aminoglycoside antibiotic kanamycin, a critical drug in the treatment of tuberculosis. The discovery of benzyloxy-benzylamine derivatives as Eis inhibitors opened a new avenue for combating drug-resistant tuberculosis.[1]

Synthesis and Chemical Properties

The synthesis of benzyloxy-benzylamine derivatives generally involves established organic chemistry reactions. While a specific, detailed synthesis for 2-benzyloxybenzylamine hydrochloride is not prominently featured in the literature, the general synthetic routes for related compounds provide a blueprint for its preparation.

A common approach involves the O-alkylation of a hydroxylamine derivative with a benzyl halide, followed by further modifications. For instance, the synthesis of benzyloxyamine hydrochloride often starts from hydroxylamine hydrochloride.[2][3] A more contemporary and efficient method avoids the use of hazardous reagents like hydrazine by employing N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) for the O-alkylation of alkyl bromides, followed by deprotection with hydrochloric acid.[4]

A plausible synthetic pathway for 2-benzyloxybenzylamine hydrochloride would likely involve the reaction of 2-hydroxybenzylamine with a benzyl halide in the presence of a base to form the benzyloxy ether linkage, followed by conversion to the hydrochloride salt.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for 2-benzyloxybenzylamine hydrochloride.

Pharmacological Activity and Mechanism of Action

The primary pharmacological activity associated with the substituted benzyloxy-benzylamine scaffold is the inhibition of the Eis acetyltransferase in Mycobacterium tuberculosis.[1]

Mechanism of Action as an Eis Inhibitor:

Kinetic and crystallographic studies have revealed that these compounds act as competitive inhibitors of aminoglycoside substrates. They occupy a portion of the large substrate-binding cavity of the Eis enzyme, thereby preventing the acetylation of aminoglycosides like kanamycin.[1] This inhibition restores the susceptibility of resistant Mtb strains to these antibiotics.

Signaling Pathway and Experimental Workflow:

The following diagram illustrates the mechanism of action and a typical experimental workflow to identify and validate Eis inhibitors.

Caption: Mechanism of Eis inhibition and validation workflow.

Therapeutic Potential and Future Directions

The discovery of benzyloxy-benzylamine derivatives as Eis inhibitors highlights their potential as co-adjuvants in the treatment of multidrug-resistant tuberculosis. By blocking the resistance mechanism, these compounds could potentially restore the efficacy of existing aminoglycoside antibiotics.[1]

Furthermore, the benzyloxy-benzylamine scaffold may have other therapeutic applications. For example, related benzyloxy benzamide derivatives have been investigated as neuroprotective agents for ischemic stroke by inhibiting the PSD95-nNOS protein-protein interaction.[5] This suggests that the broader class of benzyloxy-benzyl compounds warrants further investigation for a range of diseases.

It is important to distinguish the benzyloxy-benzylamine scaffold from other structurally related but pharmacologically distinct drugs such as:

-

Benzydamine hydrochloride: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting pro-inflammatory cytokines and has weak cyclooxygenase (COX) inhibitory activity.[6][7][8]

-

Phenoxybenzamine hydrochloride: An alpha-adrenergic antagonist.[9]

Future research on 2-benzyloxybenzylamine hydrochloride and its analogs should focus on:

-

Optimizing the structure to enhance potency and selectivity for the target enzyme (e.g., Eis).

-

Evaluating the pharmacokinetic and pharmacodynamic properties to assess their drug-like potential.

-

Exploring other potential therapeutic targets beyond Eis.

Quantitative Data Summary

While specific data for 2-benzyloxybenzylamine hydrochloride is scarce, the following table summarizes representative data for a substituted benzyloxy-benzylamine inhibitor of Eis (Compound 26 from the cited study).[1]

| Parameter | Value | Method |

| IC50 against Eis | ~ 2 µM | Neomycin B acetylation assay |

| Signal-to-Noise (S/N) Ratio in HTS | 6.9 | High-Throughput Screening |

Experimental Protocols

The following are generalized protocols based on the methodologies used for the discovery and characterization of benzyloxy-benzylamine Eis inhibitors.[1]

Protocol 1: High-Throughput Screening (HTS) for Eis Inhibitors

-

Assay Principle: Monitor the acetylation of an aminoglycoside (e.g., neomycin B) by Eis by measuring the release of a chromogenic product from the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with the co-product, Coenzyme A (CoA).

-

Reagents:

-

Eis enzyme

-

Neomycin B

-

Acetyl-CoA

-

DTNB

-

Compound library

-

Assay buffer

-

-

Procedure:

-

Dispense the Eis enzyme into microtiter plates.

-

Add the test compounds from the library.

-

Initiate the reaction by adding a mixture of neomycin B and acetyl-CoA.

-

Incubate for a specified time at a controlled temperature.

-

Add DTNB to the wells.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of 2-nitro-5-mercaptobenzoic acid produced.

-

Calculate the percent inhibition for each compound.

-

Protocol 2: IC50 Determination

-

Objective: Determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Procedure:

-

Perform the Eis acetylation assay as described above with a serial dilution of the inhibitor compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

References

- A kind of method of synthesizing benzyloxyamine hydrochloride.

-

Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. PMC. [Link]

-

Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC. [Link]

- Method for preparing O-benzylhydroxylamine hydrochloride.

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

-

Benzydamine Hydrochloride Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. Synapse. [Link]

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]

- Preparation method of phenoxybenzamine hydrochloride.

-

Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. [Link]

-

The synthesis and pharmacological activity of two new derivatives of benzazocine. PubMed. [Link]

-

Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. [Link]

Sources

- 1. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1488625A - A kind of method of synthesizing benzyloxyamine hydrochloride - Google Patents [patents.google.com]

- 3. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 4. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzydamine Hydrochloride Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 7. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 8. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]

A Theoretical and Spectroscopic Investigation of 2-Benzyloxybenzylamine Hydrochloride: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical framework for the study of 2-benzyloxybenzylamine hydrochloride, a molecule of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific compound, this document synthesizes established computational and spectroscopic principles to serve as a robust resource for its characterization, conformational analysis, and potential applications in drug development. As Senior Application Scientists, our focus is on the "why" behind the methodology, ensuring a self-validating and insightful approach to molecular analysis.

Molecular Structure and Significance

2-Benzyloxybenzylamine hydrochloride is a salt of a primary amine containing a flexible benzyl ether moiety. The protonation of the amine group to form the hydrochloride salt significantly influences its solubility, stability, and conformational behavior, which are critical parameters in drug design. Theoretical studies are paramount for understanding the three-dimensional structure and electronic properties that govern its interaction with biological targets.

Caption: 2D structure of 2-benzyloxybenzylamine hydrochloride.

Conformational Analysis: A Computational Approach

The flexibility of 2-benzyloxybenzylamine hydrochloride arises from several rotatable bonds. Understanding its conformational landscape is crucial, as the lowest energy conformer is likely the most biologically relevant.

Rationale for Conformational Scan

The key dihedral angles determining the overall shape of the molecule are around the C-C-N-H, C-O-C-C, and O-C-C-C bonds. A systematic conformational scan is necessary to identify the local and global energy minima on the potential energy surface.

Impact of the Ammonium Group

Protonation of the amine to an ammonium salt introduces significant electrostatic interactions. Similar to the "gauche effect" observed in fluorinated alkylammonium salts, there is a potential for attractive interactions between the positively charged nitrogen and the electronegative oxygen of the benzyl ether moiety. This could favor a folded, or gauche, conformation over a more extended, or anti, one. Such conformational preferences can persist even in aqueous solution.

Recommended Computational Protocol

A robust computational workflow is essential for accurately predicting the conformational preferences.

Caption: Workflow for theoretical analysis.

-

Initial Structure Generation: Build the 3D structure of 2-benzyloxybenzylamine hydrochloride using a molecular editor.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the key dihedral angles. A lower level of theory (e.g., B3LYP/6-31G*) is often sufficient for this initial exploration.

-

Geometry Optimization: The low-energy conformers identified from the PES scan should be fully optimized at a higher level of theory, such as MP2/6-311++g(d,p) or B3LYP/6-311++g(d,p), to obtain accurate geometries and relative energies.

-

Solvent Effects: To mimic physiological conditions, single-point energy calculations or full re-optimizations should be performed using an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Frequency Analysis: Vibrational frequency calculations must be performed for all optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate intramolecular hydrogen bonding and other hyperconjugative interactions that stabilize certain conformations.

Predicted Spectroscopic Data and Experimental Protocols

Theoretical calculations can predict spectroscopic data, which serves as a valuable reference for experimental characterization.

¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts for 2-benzyloxybenzylamine hydrochloride are summarized below. These predictions are based on the analysis of substituent effects and comparison with structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -NH₃⁺ | ~8.5-9.0 (broad singlet, 3H) | - |

| Ar-H (benzyl) | ~7.3-7.5 (multiplet, 5H) | ~127-129, ~137 (Ar-C) |

| Ar-H (benzyloxy) | ~7.0-7.4 (multiplet, 4H) | ~112-130, ~157 (Ar-C) |

| -O-CH₂- (benzyl) | ~5.2 (singlet, 2H) | ~70 |

| -N-CH₂- | ~4.0 (singlet, 2H) | ~40 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-benzyloxybenzylamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3000-3200 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (ether) | 1200-1250 | Stretching |

| C-N | 1000-1200 | Stretching |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹.

Applications in Drug Discovery

Theoretical studies of 2-benzyloxybenzylamine hydrochloride provide valuable insights for drug discovery and development.

-

Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation and electronic properties of this molecule can help in designing analogs with improved binding affinity and selectivity for a biological target.

-

Molecular Docking: The optimized low-energy conformer can be used in molecular docking simulations to predict its binding mode and affinity to a target protein. This can help in identifying potential biological targets and in lead optimization.

-

Pharmacophore Modeling: The 3D arrangement of key functional groups (e.g., the ammonium group, the aromatic rings, the ether oxygen) in the low-energy conformer can be used to develop a pharmacophore model for screening virtual libraries to identify novel hits.

Caption: Role of theoretical studies in drug discovery.

Conclusion

This technical guide outlines a comprehensive theoretical and spectroscopic approach to the study of 2-benzyloxybenzylamine hydrochloride. By leveraging established computational methodologies, it is possible to predict its conformational preferences, spectroscopic signatures, and potential for drug discovery applications. This in-silico-first approach provides a strong foundation for subsequent experimental work, accelerating the research and development process for new therapeutic agents based on this scaffold.

References

- Rittner, R., & Tormena, C. F. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882.

- Rittner, R., & Tormena, C. F. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Vertex AI Search.

- Foresman, J. B., & Frisch, Æ. (2021). Theoretical DFT Studies on Free Base, Cationic and Hydrochloride Species of Narcotic Tramadol Agent in Gas Phase and Aqueous Solution. Biointerface Research in Applied Chemistry, 11(5), 13064-13088.

- BenchChem. (2025). Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide. BenchChem.

- Zhang, L., et al. (2012). A novel series of l-2-benzyloxycarbonylamino-8-(2-pyridyl)-disulfidyloctanoic acid derivatives as histone deacetylase inhibitors: design, synthesis and molecular modeling study. European Journal of Medicinal Chemistry, 53, 241-249.

- Akin, E., et al. (1996). Computer-aided molecular modeling, synthesis, and biological evaluation of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline as a novel benzodiazepine receptor agonist ligand. Journal of Medicinal Chemistry, 39(15), 2978-2987.

- Rittner, R., & Tormena, C. F. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.

- Rittner, R., & Tormena, C. F. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877-882.

- Verli, H. (2014). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Current Drug Targets, 15(1), 3-12.

- Tursun, M., et al. (2017). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxy-5'-nitrobenzamide. BenchChem.

- MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.

- Janes, M., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Chilean Chemical Society, 53(4), 1699-1702.

- BenchChem. (2025).

- Al-Juboori, S. A., & Al-Masoudi, N. A. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

- MDPI. (2021).

- Rittner, R., & Tormena, C. F. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877-882.

- New Journal of Chemistry. (2022). Synthesis, crystal structure, thermal analysis, spectroscopic, optical polarizability, and DFT studies,

Technical Guide: Biological Activity & Medicinal Chemistry of 2-Benzyloxybenzylamine Hydrochloride

Executive Summary

2-Benzyloxybenzylamine hydrochloride (2-BBA·HCl) is a privileged scaffold and critical chemical intermediate in the design of central nervous system (CNS) active agents. Unlike simple building blocks, the 2-benzyloxybenzylamine moiety possesses intrinsic pharmacophoric properties, specifically serving as a dual-modulator of Monoamine Oxidase B (MAO-B) and Voltage-Gated Sodium Channels (Nav) .

This guide details the biological activity of the 2-BBA scaffold, its role in the synthesis of high-affinity A3 adenosine receptor agonists, and the experimental protocols required for its synthesis and biological characterization.

Part 1: Pharmacophore Analysis & Mechanisms of Action

The biological activity of 2-benzyloxybenzylamine is driven by its lipophilic "tail" (the benzyloxy group) and its polar "head" (the primary amine). This structure allows it to interact with specific hydrophobic pockets in enzymes and ion channels.

MAO-B Inhibition (The "Gatekeeper" Mechanism)

The most significant biological activity of the benzyloxybenzylamine class is the inhibition of MAO-B.

-

Mechanism: The benzyloxy group occupies the entrance cavity of the MAO-B active site. This cavity is hydrophobic and accommodates the aromatic ring, while the primary amine mimics the substrate (e.g., dopamine) and interacts with the FAD cofactor region.

-

Selectivity: Substitution at the ortho (2-) position creates a specific steric profile that differs from the para (4-) substituted analogs (like Safinamide). While para-substitution often yields higher potency due to optimal alignment in the substrate cavity, the ortho-isomer retains significant inhibitory potential and is used to probe the width of the entrance cavity.

Sodium Channel Modulation (Neuroprotection)

-

Mechanism: The 2-benzyloxybenzylamine motif acts as a sodium channel blocker, specifically stabilizing the slow inactivation state of the channel.

-

Therapeutic Relevance: By preventing high-frequency repetitive firing without impairing normal physiological activity, this scaffold contributes to anticonvulsant and neuroprotective effects, similar to the mechanism of Ralfinamide.

A3 Adenosine Receptor Agonism

-

Application: 2-BBA is a key precursor for

-substituted adenosine derivatives. -

Activity: When attached to the

-position of adenosine (e.g., 5-chloro-2-benzyloxybenzylamine derivatives), this moiety fits into the hydrophobic pocket of the A3 receptor, conferring high affinity and selectivity over A1 and A2A receptors.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Benzyloxybenzylamine HCl

Note: This protocol synthesizes the compound from 2-hydroxybenzamide to ensure high purity of the ortho-isomer.

Reagents: 2-Hydroxybenzamide, Benzyl bromide, Potassium Carbonate (

Workflow:

-

O-Alkylation:

-

Dissolve 2-hydroxybenzamide (1.0 eq) in DMF.

-

Add

(1.5 eq) and Benzyl bromide (1.1 eq). -

Stir at 60°C for 4 hours.

-

Result: 2-Benzyloxybenzamide (Intermediate).

-

-

Reduction:

-

Suspend

(2.0 eq) in dry THF under -

Add 2-Benzyloxybenzamide dropwise at 0°C.

-

Reflux for 12 hours.

-

Quench carefully with water/NaOH (Fieser method).

-

-

Salt Formation:

-

Filter precipitate and dry the organic layer.

-

Add 2M HCl in diethyl ether to the filtrate.

-

Collect the white precipitate (2-Benzyloxybenzylamine HCl) by filtration.

-

Protocol B: In Vitro MAO-B Inhibition Assay

Objective: Determine the

-

Preparation: Dissolve 2-BBA·HCl in DMSO to create a 10 mM stock. Serial dilute to range 1 nM – 100

M. -

Enzyme Mix: Dilute human recombinant MAO-B (0.5 mg/mL) in Phosphate Buffer (100 mM, pH 7.4).

-

Substrate: Use Kynuramine (50

M) as the fluorogenic substrate. -

Incubation:

-

Add 10

L inhibitor + 90 -

Add 100

L Substrate to initiate reaction.

-

-

Detection: Measure fluorescence at Ex/Em 310/400 nm for 30 mins (Kinetic mode).

-

Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

Part 3: Data Visualization & SAR

Figure 1: Synthesis & Pharmacological Pathways

The following diagram illustrates the chemical synthesis of 2-BBA and its divergence into two major pharmacological applications: A3AR Agonists and MAO-B Inhibitors.

Caption: Synthesis of 2-Benzyloxybenzylamine and its divergent pharmacological mechanisms.

Table 1: Structure-Activity Relationship (SAR) Trends

Comparative analysis of benzyloxy-substituted benzylamines in MAO-B inhibition.[1]

| Substituent Position | Steric Bulk | MAO-B Affinity ( | Selectivity (MAO-B/A) | Notes |

| 2-Benzyloxy (Ortho) | High (Steric Clash potential) | Moderate ( | Moderate | Probes entrance cavity width; often lower potency than para. |

| 3-Benzyloxy (Meta) | Moderate | High ( | High | Balanced fit; often used in "Safinamide-like" analogs. |

| 4-Benzyloxy (Para) | Low (Linear alignment) | Very High ( | Very High | Optimal alignment for the substrate cavity (e.g., Safinamide). |

References

-

Synthesis and A3AR Activity: Title: (N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

-

MAO-B Inhibition Context: Title: Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B. Source: Biochemistry (PubMed). URL:[Link]

-

Sodium Channel Pharmacophore: Title: Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. Source: ACS Chemical Neuroscience / PMC. URL:[Link]

-

General Benzylamine Pharmacology: Title: Benzylamine - Wikipedia (Chemical Data & Precursor Roles). Source: Wikipedia. URL:[Link]

Sources

Application Notes & Protocols: Synthesis of N-Substituted Derivatives from 2-Benzyloxybenzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted derivatives starting from 2-benzyloxybenzylamine hydrochloride. This scaffold is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for N-alkylation and N-acylation. The protocols emphasize not only the procedural steps but also the underlying chemical principles and field-proven insights to ensure robust and reproducible outcomes.

Introduction: The Significance of the 2-Benzyloxybenzylamine Scaffold

The 2-benzyloxybenzylamine core structure is a privileged scaffold in the development of novel therapeutic agents. The benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be removed at a later synthetic stage if desired, while the primary amine serves as a versatile handle for introducing a wide array of functional groups. This allows for the systematic exploration of structure-activity relationships (SAR). Derivatives have shown promise as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 and acetyltransferase Eis, highlighting their potential in oncology and infectious disease research, respectively.[1][2]

The ability to efficiently and selectively modify the primary amine is therefore critical. This guide focuses on two of the most fundamental and reliable transformations for this purpose:

-

Reductive Amination: For the formation of secondary amines via reaction with aldehydes or ketones.

-

N-Acylation: For the synthesis of amides via reaction with acylating agents.

Foundational Concepts & General Workflow

The Critical First Step: Liberation of the Free Amine

The starting material, 2-benzyloxybenzylamine hydrochloride, is a salt. The protonated ammonium group is not nucleophilic and will not readily participate in the desired N-substitution reactions. Therefore, the initial and most critical step is the neutralization of the hydrochloride salt to generate the free amine. This is typically achieved by a simple acid-base extraction.

Causality: Failing to generate the free amine will result in little to no reaction, as the lone pair of electrons on the nitrogen atom is unavailable for nucleophilic attack. The choice of a mild base like sodium bicarbonate is often sufficient and prevents potential side reactions that could occur with stronger bases.

General Synthetic Workflow

The overall process, from starting salt to final purified product, follows a logical sequence. Understanding this flow is essential for planning and execution.

Caption: Reaction scheme for N-alkylation via reductive amination.

Detailed Experimental Protocol

Materials & Reagents:

-

2-Benzyloxybenzylamine hydrochloride

-

Aldehyde of choice (e.g., benzaldehyde, 1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Free Amine Generation:

-

Dissolve 2-benzyloxybenzylamine hydrochloride (1.0 eq) in DCM.

-

Transfer to a separatory funnel and wash with saturated NaHCO₃ solution (2x).

-

Wash with deionized water (1x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine as an oil.

-

-

Reductive Amination:

-

Dissolve the resulting 2-benzyloxybenzylamine free amine in DCE (approx. 0.1 M concentration).

-

Add the aldehyde (1.0 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Insight: Adding the reducing agent slowly helps to control any potential exotherm.

-

Stir the reaction at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

-

-

Workup & Purification:

-

Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to yield the pure N-substituted product.

-

Protocol II: N-Acylation for Amide Synthesis

N-acylation is a robust reaction for forming a stable amide bond. It involves the nucleophilic attack of the primary amine on a reactive carbonyl species, typically an acyl chloride or an anhydride. The reaction is usually rapid and high-yielding.

Reaction Principle & Scheme

The reaction generates one equivalent of acid (e.g., HCl from an acyl chloride). A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to act as a scavenger for this acid, driving the reaction to completion. [3]

Caption: Reaction scheme for N-acylation to form an amide.

Detailed Experimental Protocol

Materials & Reagents:

-

2-Benzyloxybenzylamine (free amine from Protocol I, Step 1)

-

Acyl chloride of choice (e.g., acetyl chloride, 1.1 eq)

-

Triethylamine (TEA, 1.5 eq) or DIPEA

-

Dichloromethane (DCM), anhydrous

-

1 M aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Deionized water and Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

Dissolve the 2-benzyloxybenzylamine free amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 eq).

-

Cool the flask to 0 °C in an ice bath. Insight: This initial cooling is crucial as the reaction with acyl chlorides is often highly exothermic.

-

-

Acylation:

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

-

Workup & Purification:

-

Dilute the reaction mixture with DCM.

-

Transfer to a separatory funnel and wash sequentially with 1 M HCl (1x), water (1x), saturated NaHCO₃ (1x), and brine (1x). Rationale: The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic species.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is often pure enough for many applications, but can be further purified by flash column chromatography or recrystallization if necessary.

-

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized derivatives.

| Technique | Starting Material (Free Amine) | N-Alkyl Product (Example: N-benzyl) | N-Acyl Product (Example: N-acetyl) |

| ¹H NMR | Broad singlet for NH₂ (e.g., ~1.5 ppm); Benzylic CH₂ (~3.8 ppm) [4] | Disappearance of NH₂ signal; Appearance of new benzylic CH₂ from added group; NH singlet (broad) | Disappearance of NH₂ signal; Appearance of methyl singlet (~2.0 ppm); NH singlet (broad, downfield shift, ~6-8 ppm) |

| ¹³C NMR | Benzylic CH₂ (~45 ppm) [4] | New signals corresponding to the added alkyl group | Appearance of amide C=O (~170 ppm); Appearance of methyl signal (~23 ppm) |

| Mass Spec | [M+H]⁺ at m/z 214.12 | [M+H]⁺ at m/z 304.17 | [M+H]⁺ at m/z 256.13 |

| IR Spec | N-H stretch (~3300-3400 cm⁻¹) | N-H stretch (~3350 cm⁻¹) | N-H stretch (~3300 cm⁻¹); Strong C=O stretch (~1650 cm⁻¹) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No/Low Conversion | Starting material is still the HCl salt. | Ensure complete neutralization and extraction of the free amine before starting. |

| Inactive reducing agent (reductive amination). | Use a fresh bottle of NaBH(OAc)₃; store it in a desiccator. | |

| Over-alkylation | Using a direct alkylation method instead of reductive amination. | Switch to the reductive amination protocol for better control. |

| Low Yield after Workup | Product is partially water-soluble. | Saturate the aqueous layer with NaCl before extraction to reduce product solubility. |

| Emulsion during extraction. | Add brine to help break the emulsion; filter through celite if persistent. |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acyl chlorides are corrosive and react violently with water/moisture to release HCl gas. Handle with care under inert atmosphere.

-

Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with strong acids. Quench reactions carefully with a mild base.

-

Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens. Handle with appropriate caution and minimize exposure.

References

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Mphahane, N., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

- Li, S., Bernstein, E. R., & Seeman, J. I. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry.

-

E-vans, E., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. Available at: [Link]

-

Li, Z-L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wang, D., et al. (2021). Asymmetric benzylic C(sp3)−H acylation via dual nickel and photoredox catalysis. Nature Communications. Available at: [Link]

-

Li, X-Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules. Available at: [Link]

- Werkmeister, S., et al. (2014). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (Source document appears to be a supporting information file without a direct journal link).

-